molecular formula C8H14ClN3O2 B6263846 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride CAS No. 2225136-65-0

3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride

Cat. No.: B6263846
CAS No.: 2225136-65-0
M. Wt: 219.67 g/mol
InChI Key: ONBFFTULWNQAKT-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is a synthetic organic compound that features a triazole ring, a butanoic acid moiety, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride typically involves the formation of the triazole ring followed by the introduction of the butanoic acid moiety. One common method is the click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-triazol-4-yl)butanoic acid: Similar structure but lacks the methyl group on the triazole ring.

    2-(1H-1,2,3-triazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of butanoic acid.

    4-(1H-1,2,3-triazol-4-yl)benzoic acid: Features a benzoic acid group instead of butanoic acid.

Uniqueness

3-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid hydrochloride is unique due to the presence of both the methyl group on the triazole ring and the butanoic acid moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2225136-65-0

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

3-methyl-2-(1-methyltriazol-4-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5(2)7(8(12)13)6-4-11(3)10-9-6;/h4-5,7H,1-3H3,(H,12,13);1H

InChI Key

ONBFFTULWNQAKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN(N=N1)C)C(=O)O.Cl

Purity

0

Origin of Product

United States

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